molecular formula C19H28N2O5 B1356163 N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine CAS No. 190910-14-6

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

Cat. No. B1356163
CAS RN: 190910-14-6
M. Wt: 364.4 g/mol
InChI Key: YHHAZJVJJCTGLB-GJZGRUSLSA-N
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Description

“N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine” is also known as Neotame . It is a dipeptide composed of N-(3,3-dimethylbutyl)-L-aspartic acid and methyl L-phenylalanate units joined by a peptide linkage . It is used as an environmental contaminant, a xenobiotic, and a sweetening agent .


Synthesis Analysis

The synthesis of Neotame involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol in isolated yields in the 70–75% range . The most efficient method for the conversion to the aldehyde was found to be a vapor phase dehydrogenation over a copper catalyst . Another method involves the hydrogenation of L-alpha-aspartyl-L-phenylalanine 1-methyl ester and 3,3-dimethylbutyraldehyde produced in situ by the hydrolysis or cleavage of a 3,3-dimethylbutyraldehyde precursor .


Molecular Structure Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate . Its crystal structure was determined by single crystal X-ray diffractometry . The crystal is orthorhombic with space group P212_121 with Z=4 and one molecule per asymmetric unit .


Chemical Reactions Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition .


Physical And Chemical Properties Analysis

The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition . The cell constants are a=5.520 (2) Å, b=10.608b=10.608b=10.608 (5) Å and c= 31.92 (2) Å .

Scientific Research Applications

Comprehensive Analysis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine Applications

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, also known by its unique identifier UNII-K3TTN372MU, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Food Industry: Sweetener Enhancement: This compound is a hydrolysis product of neotame, an artificial sweetener that is approximately 70 times sweeter than aspartame . Its stability and intense sweetness make it an ideal candidate for use in high-temperature food processing and products containing carbonyl groups, which can react with other sweeteners like aspartame .

Pharmaceutical Research: Crystallography: The crystal structure of this compound has been determined through single crystal X-ray diffractometry. This information is valuable for pharmaceutical research, particularly in the design and development of new drugs and sweetening agents .

Chemical Synthesis: Intermediate Compound: In the synthesis of neotame, this compound serves as an important intermediate. The process involves the reductive alkylation of aspartame with 3,3-dimethylbutanal, highlighting its role in the production of enhanced sweetening agents .

Nutritional Science: Stability and Shelf Life: Due to its increased stability compared to aspartame, this compound can be used at higher temperatures and has a longer shelf life under dry conditions. This makes it a subject of interest in nutritional science for developing stable food additives .

Analytical Chemistry: Melting Point Determination: The melting point of this compound has been recorded at 197°C with decomposition, which is a critical physical property used in analytical chemistry to identify and characterize substances .

Material Science: Solid-State Characterization: Solid-state nuclear magnetic resonance (NMR) spectroscopy has been used to characterize this compound. Such studies are essential in material science for understanding the molecular structure and properties of new materials .

Flavor Enhancement: Intense Sweetener: As an intense sweetener, this compound is used to enhance flavors in food products. Its ability to withstand high temperatures without decomposing makes it suitable for baked goods and other processed foods .

Food Safety: Compatibility with Ingredients: The compatibility of this compound with various food ingredients is crucial for food safety. Its structural stability prevents unwanted reactions with other components, ensuring the safety of food products .

Mechanism of Action

Neotame is metabolized by esterase into de-esterified neotame and methanol, and eliminated in the urine and feces within 72 hours .

Safety and Hazards

Although artificial sweeteners are widely used in the food industry, their effects on human health remain a controversy . It is known that the gut microbiota plays a key role in human metabolism and recent studies indicated that some artificial sweeteners such as saccharin could perturb gut microbiome and further affect host health, such as inducing glucose intolerance .

Future Directions

The specific effects of Neotame on gut bacteria are still unknown . Future research may focus on exploring the specific effects of Neotame on gut microbiota and how this interaction could influence the normal metabolism of host bodies .

properties

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAZJVJJCTGLB-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022046
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

CAS RN

190910-14-6
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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